molecular formula C13H14N2O2S B1284915 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid CAS No. 1163289-41-5

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid

Cat. No.: B1284915
CAS No.: 1163289-41-5
M. Wt: 262.33 g/mol
InChI Key: WVQBCPKMRCVDJD-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a high-purity chemical compound intended for research and development applications. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural fusion of the benzothiazole ring with a piperidine-2-carboxylic acid moiety makes this compound a valuable building block for constructing novel molecular entities. The benzothiazole nucleus is extensively studied for its potential in numerous therapeutic areas. Research indicates that derivatives of this scaffold exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, antitubercular, and anticonvulsant properties . This compound serves as a key intermediate for researchers working in drug discovery to synthesize and evaluate new candidates targeting these pathways. Its application is particularly significant in addressing pressing public health challenges like antimicrobial resistance . This product is provided as a solid powder and is characterized by its specific molecular formula (C 13 H 14 N 2 O 2 S) and molecular weight (262.33 g/mol) . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety guidelines.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBCPKMRCVDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzothiazole Derivatives with Piperidine-2-carboxylic Acid or Derivatives

One common approach involves the nucleophilic substitution or condensation of 2-halobenzothiazole derivatives with piperidine-2-carboxylic acid or its esters. The reaction typically proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes in the presence of a base or catalyst to facilitate nucleophilic attack on the benzothiazole ring.

  • Reaction conditions: Heating under reflux (80–120 °C), solvents like DMF or ethanol.
  • Catalysts: Bases such as triethylamine or potassium carbonate may be used.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress.

Ring-Closure and Functionalization Routes

Another method involves synthesizing the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with carboxylic acid derivatives or aldehydes, followed by coupling with piperidine derivatives.

  • Step 1: Formation of benzothiazole ring by cyclization of 2-aminothiophenol with appropriate reagents (e.g., acetic acid, bromine, ammonium thiocyanate).
  • Step 2: Functionalization of the benzothiazole intermediate with chloroacetyl chloride or similar reagents to introduce reactive groups.
  • Step 3: Nucleophilic substitution with piperidine-2-carboxylic acid or its derivatives to form the target compound.

This multi-step approach allows for structural modifications and optimization of yields.

Use of Polyphosphoric Acid (PPA) as Catalyst and Dehydrating Agent

Polyphosphoric acid is often employed as a catalyst and dehydrating agent in condensation reactions involving benzothiazole derivatives and carboxylic acid functionalities. PPA facilitates ring closure and promotes the formation of the benzothiazole-piperidine linkage.

  • Advantages: Enhances reaction rates and yields.
  • Conditions: Heating under controlled temperature (typically 100–150 °C).
  • Applications: Useful in synthesizing benzothiazole derivatives with carboxylic acid substituents.

Solvent-Free and Green Chemistry Approaches

Recent advances include solvent-free synthesis and use of micellar catalysis to improve environmental sustainability and reaction efficiency.

  • Micellar catalysis: Use of surfactants like sodium dioctyl sulfosuccinate (SDOSS) to facilitate reactions in aqueous media.
  • Solvent-free conditions: Reactions conducted without organic solvents, often under microwave irradiation or mechanochemical activation.
  • Benefits: Reduced waste, lower toxicity, and improved yields.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Benzothiazole ring formation 2-Aminothiophenol + acetic acid + bromine + ammonium thiocyanate, reflux 2-Amino-6-thiocyanatobenzothiazole intermediate
2 Functionalization Reaction with chloroacetyl chloride 2-Chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide
3 Coupling with piperidine derivative Nucleophilic substitution in ethanol or DMF, reflux, base catalyst This compound

Analytical and Monitoring Techniques

Research Findings and Optimization

  • Reaction yields are influenced by solvent choice, temperature, and catalyst presence.
  • Use of polar aprotic solvents like DMF improves nucleophilic substitution efficiency.
  • Polyphosphoric acid catalysis enhances ring closure and condensation steps.
  • Solvent-free and micellar catalysis methods show promise for greener synthesis with comparable yields.
  • Structural confirmation via NMR and IR is essential to verify the formation of the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation with piperidine derivatives Benzothiazole halides + piperidine-2-carboxylic acid, reflux in DMF/ethanol, base catalyst Straightforward, moderate to good yields Requires careful control of conditions
Ring-closure of 2-aminothiophenol derivatives 2-Aminothiophenol + acetic acid + bromine + ammonium thiocyanate, followed by functionalization and coupling Allows structural modifications Multi-step, longer synthesis time
Polyphosphoric acid catalysis PPA as catalyst and dehydrating agent, heating 100–150 °C High efficiency, good yields Requires handling of corrosive PPA
Solvent-free/micellar catalysis Surfactants or microwave irradiation, no organic solvents Environmentally friendly, efficient May require specialized equipment

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent research has highlighted the synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid, which have shown promising anticancer properties. A study evaluated a series of benzothiazole derivatives for their ability to inhibit ATR kinase, a crucial target in cancer therapy. The compound demonstrated significant inhibition of Chk1 phosphorylation in HeLa cells, indicating its potential as an effective anticancer agent .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundIC50 (µM)Target KinaseCell Line
This compound3.995ATRHeLa
Compound 2c5.0Chk1HeLa
Compound 7h2.0Chk1HeLa

Inhibition of DNA Damage Response (DDR)

The compound's role in inhibiting the DNA damage response pathway is critical for its anticancer activity. By targeting ATR kinase, it disrupts the cellular mechanisms that allow cancer cells to survive genomic instability. This inhibition was confirmed through immunoblot assays that measured the expression levels of key proteins involved in the DDR signaling pathway .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure allows for various modifications that can enhance its biological activity. The incorporation of the benzothiazole moiety is particularly significant due to its known pharmacological properties .

Case Study Example: Inhibition of Cancer Cell Viability

A study conducted on a series of benzothiazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cell viability inhibition compared to controls .

Future Directions and Research Potential

The ongoing research into benzothiazole derivatives suggests a promising future for compounds like this compound in drug development. Future studies should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific mechanisms through which these compounds exert their anticancer effects.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid
  • CAS : 953733-14-7
  • Molecular Formula : C₁₃H₁₄N₂O₂S (identical to the 2-carboxylic acid isomer)
  • Key Difference : The carboxylic acid group is at the 3-position of the piperidine ring instead of the 2-position.
  • Impact : Positional isomerism can alter hydrogen-bonding patterns, solubility, and target binding. For example, the 3-carboxylic acid derivative may exhibit different pharmacokinetic properties due to steric effects .
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride
  • CAS : 2089257-08-7
  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Key Difference : The hydrochloride salt form enhances water solubility (molecular weight: 298.79 g/mol ) .
  • Applications : Salt forms are often preferred in drug development to improve bioavailability.

Functional Group Modifications

Sulfonamide Derivatives
  • Example : 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid (CAS: 356522-47-9)

    • Molecular Formula : C₁₂H₁₄N₂O₆S
    • Key Difference : Replacement of benzothiazole with a 3-nitrophenylsulfonyl group .
    • Impact : The electron-withdrawing nitro group increases acidity of the carboxylic acid and may enhance binding to charged residues in enzymes .
Thiophene-Based Analogs
  • Example: 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic Acid (CAS: 223562-16-1) Molecular Formula: C₁₀H₁₃NO₄S₂ Key Difference: Substitution of benzothiazole with thiophene sulfonyl. Impact: Thiophene’s smaller aromatic system may reduce π-π stacking interactions but improve metabolic stability .

Stereochemical and Substituent Variations

(2S)-1-(Propan-2-yl)piperidine-2-carboxylic Acid
  • Key Feature : Chiral center at the 2-position with an isopropyl group .
  • Impact : Stereochemistry influences receptor binding; the S-configuration may optimize interactions with asymmetric enzyme active sites .
1-(2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic Acid
  • Key Feature : A bulky dimethoxybiphenyl substituent.
  • Impact : Increased molecular weight and hydrophobicity could enhance binding to hydrophobic protein pockets, as seen in studies targeting programmed cell death .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
1-(1,3-Benzothiazol-2-yl)piperidine-2-carboxylic acid 262.33 Low (free acid) 1.8
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid HCl 298.79 High (salt form) -0.5
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 314.32 Moderate 2.1
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid 275.35 Moderate 1.5

Biological Activity

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The benzothiazole ring is known to modulate enzyme activity, while the piperidine component may enhance binding affinity. These interactions can lead to various biological effects such as:

  • Inhibition of enzyme activity
  • Modulation of signaling pathways

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating better microbial inhibition than some standard reference compounds.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cervical cancer cells (HeLa) and breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
HeLa15.2Induction of apoptosis
MCF-712.5Cell cycle arrest
MDA-MB-23118.4Inhibition of proliferation

These results indicate that the compound's cytotoxic effects are dose-dependent and suggest potential for further development as an anticancer agent .

Study on Cervical Cancer Cells

A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death through apoptosis .

Research on Antimicrobial Efficacy

In a comparative study assessing antimicrobial activity, the compound was tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. Results demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent for infections .

Q & A

Q. What synthetic strategies are employed for preparing 1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving coupling of benzothiazole derivatives with piperidine-carboxylic acid precursors. For example:

  • Step 1: React piperidine-2-carboxylic acid derivatives with benzothiazole-containing reagents under palladium-catalyzed conditions (e.g., Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in tert-butanol at 80–100°C for 5–17 hours) .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using HCl/water under reflux (93–96°C) to yield the free carboxylic acid .
  • Key Considerations: Optimize reaction time, temperature, and catalyst loading to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Based on structurally related piperidine-carboxylic acid derivatives:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Measures:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
    • Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .
  • Storage: Keep in a dry, ventilated area at 2–8°C in airtight containers to prevent degradation .

Q. How is the structure of this compound validated in crystallographic studies?

Methodological Answer:

  • X-ray Diffraction (XRD): Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Validate bond lengths, angles, and torsional parameters against established databases .
  • Spectroscopic Confirmation:
    • 1H/13C NMR: Compare chemical shifts (e.g., benzothiazole protons at δ 8.5–9.0 ppm in DMSO-d₆) and coupling patterns to theoretical predictions .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What computational approaches are used to model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Employ software like GROMACS or AMBER to simulate ligand-protein binding. Parameterize the compound using force fields (e.g., GAFF) and solvate in explicit water models .
  • Docking Studies: Use AutoDock Vina to predict binding affinities to targets (e.g., enzymes or receptors). Validate poses with free-energy perturbation (FEP) calculations .
  • Key Metrics: Analyze hydrogen bonding, hydrophobic interactions, and RMSD values (<2 Å for stable binding) .

Q. How do structural modifications (e.g., substituent changes) impact its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Benzothiazole Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding to aromatic pockets in targets .
    • Piperidine Ring Substitutions: Replace the carboxylic acid with ester prodrugs to improve bioavailability .
  • Experimental Validation:
    • In vitro Assays: Test derivatives against target proteins (e.g., HIV-1 TAR RNA) using fluorescence polarization or SPR .
    • Data Analysis: Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

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